molecular formula C9H6BrClO2 B12944843 3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B12944843
M. Wt: 261.50 g/mol
InChI Key: PALOAWYQLZUAHU-UHFFFAOYSA-N
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Description

3-Bromo-2-chlorobicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves multiple steps. One common method starts with the bromination and chlorination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature to ensure the selective addition of halogens to the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks the chlorinated and carboxylic acid groups.

    4-Bromobenzocyclobutene: Shares the brominated bicyclic structure but differs in other functional groups.

Uniqueness

3-Bromo-2-chlorobicyclo[42

Properties

Molecular Formula

C9H6BrClO2

Molecular Weight

261.50 g/mol

IUPAC Name

3-bromo-2-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

InChI

InChI=1S/C9H6BrClO2/c10-7-2-1-4-5(8(7)11)3-6(4)9(12)13/h1-2,6H,3H2,(H,12,13)

InChI Key

PALOAWYQLZUAHU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C(=C(C=C2)Br)Cl)C(=O)O

Origin of Product

United States

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